molecular formula C18H15N5 B12132696 N-benzhydryl-7H-purin-6-amine CAS No. 10184-21-1

N-benzhydryl-7H-purin-6-amine

Cat. No.: B12132696
CAS No.: 10184-21-1
M. Wt: 301.3 g/mol
InChI Key: UWJNBBOLPUOMST-UHFFFAOYSA-N
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Description

N-benzhydryl-7H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules It is characterized by the presence of a benzhydryl group attached to the nitrogen atom at the 6-position of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzhydryl-7H-purin-6-amine typically involves the reaction of benzhydryl chloride with 6-aminopurine under basic conditions. The reaction can be carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-benzhydryl-7H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group or the purine ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Benzhydryl chloride, potassium carbonate (K2CO3), dimethylformamide (DMF)

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-benzhydryl-7H-purin-6-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways and its potential as a drug candidate.

    Industry: this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzhydryl-7H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to purine receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

N-benzhydryl-7H-purin-6-amine can be compared with other similar compounds, such as:

    6-Benzylaminopurine: A cytokinin that promotes cell division and growth in plants.

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Caffeine: A stimulant that acts on the central nervous system and is structurally related to purines.

Uniqueness: this compound is unique due to the presence of the benzhydryl group, which imparts distinct chemical and biological properties compared to other purine derivatives

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and contribute to advancements in chemistry, biology, medicine, and industry.

Properties

CAS No.

10184-21-1

Molecular Formula

C18H15N5

Molecular Weight

301.3 g/mol

IUPAC Name

N-benzhydryl-7H-purin-6-amine

InChI

InChI=1S/C18H15N5/c1-3-7-13(8-4-1)15(14-9-5-2-6-10-14)23-18-16-17(20-11-19-16)21-12-22-18/h1-12,15H,(H2,19,20,21,22,23)

InChI Key

UWJNBBOLPUOMST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC3=NC=NC4=C3NC=N4

Origin of Product

United States

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